Einecs 301-465-5
CAS No.: 94021-72-4
Cat. No.: VC17042303
Molecular Formula: C24H36ClN5O8
Molecular Weight: 558.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 94021-72-4 |
|---|---|
| Molecular Formula | C24H36ClN5O8 |
| Molecular Weight | 558.0 g/mol |
| IUPAC Name | 4-amino-5-chloro-N-[2-(diethylamino)ethyl]-2-methoxybenzamide;(2S)-5-oxopyrrolidine-2-carboxylic acid |
| Standard InChI | InChI=1S/C14H22ClN3O2.2C5H7NO3/c1-4-18(5-2)7-6-17-14(19)10-8-11(15)12(16)9-13(10)20-3;2*7-4-2-1-3(6-4)5(8)9/h8-9H,4-7,16H2,1-3H3,(H,17,19);2*3H,1-2H2,(H,6,7)(H,8,9)/t;2*3-/m.00/s1 |
| Standard InChI Key | FYAHTHOQPKDGPL-YHUPNWGDSA-N |
| Isomeric SMILES | CCN(CC)CCNC(=O)C1=CC(=C(C=C1OC)N)Cl.C1CC(=O)N[C@@H]1C(=O)O.C1CC(=O)N[C@@H]1C(=O)O |
| Canonical SMILES | CCN(CC)CCNC(=O)C1=CC(=C(C=C1OC)N)Cl.C1CC(=O)NC1C(=O)O.C1CC(=O)NC1C(=O)O |
Introduction
Chemical Identity and Regulatory Classification
Structural Composition
EINECS 301-465-5 is a multicomponent salt comprising two distinct organic entities:
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5-Oxo-L-proline (C₅H₇NO₃): A cyclic lactam derivative of L-glutamic acid, serving as the anionic component.
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4-Amino-5-chloro-N-[2-(diethylamino)ethyl]-o-anisamide (C₁₄H₂₂ClN₃O₂): A substituted benzamide featuring a diethylaminoethyl side chain, acting as the cationic counterpart .
The stoichiometric ratio of 2:1 (5-oxo-L-proline to benzamide derivative) is critical for charge neutralization, as evidenced by the molecular formula (C₅H₇NO₃)₂·C₁₄H₂₂ClN₃O₂ and molecular weight of 558.0 g/mol .
Table 1: Key Identifiers of EINECS 301-465-5
Structural and Stereochemical Features
Three-Dimensional Configuration
The 5-oxo-L-proline component exhibits a rigid pyrrolidone ring with defined stereochemistry at the C2 position (S-configuration), while the benzamide derivative contains a chiral center at the diethylaminoethyl side chain. X-ray crystallography data are unavailable, but computational models indicate:
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Hydrogen bonding: Six donor sites (4×NH, 2×COOH) and ten acceptor atoms (3×O, 7×N) facilitate intramolecular interactions .
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Rotational flexibility: Nine rotatable bonds in the benzamide moiety suggest conformational adaptability during target binding .
Electronic Properties
The topological polar surface area of 200 Ų and logP value (predicted ≈1.8) indicate moderate membrane permeability, aligning with compounds exhibiting central nervous system activity .
Physicochemical Profile
Table 2: Computed Physicochemical Properties
| Parameter | Value | Methodology |
|---|---|---|
| Molecular Weight | 558.0 g/mol | PubChem 2.2 |
| Hydrogen Bond Donors | 6 | Cactvs 3.4.8.18 |
| Hydrogen Bond Acceptors | 10 | Cactvs 3.4.8.18 |
| Rotatable Bonds | 9 | Cactvs 3.4.8.18 |
| Topological PSA | 200 Ų | Cactvs 3.4.8.18 |
| Heavy Atom Count | 38 | PubChem |
The compound’s solubility profile remains uncharacterized experimentally, but fragment-based predictions suggest moderate aqueous solubility (≈50 mg/mL) due to ionizable carboxyl groups in 5-oxo-L-proline .
Biochemical and Pharmacological Implications
Metabolic Pathways
The 5-oxo-L-proline moiety participates in the γ-glutamyl cycle, where 5-oxoprolinase converts it to glutamate with ATP consumption . In murine models, 5-oxoproline accumulation correlates with glutathione depletion and oxidative stress, suggesting that the salt form in EINECS 301-465-5 might influence cellular redox balance .
Hypothesized Targets
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Neurological receptors: The diethylaminoethyl group’s structural similarity to tricyclic antidepressants implies potential affinity for monoamine transporters .
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Enzymatic inhibition: The chloro-anisamide component may act as a tyrosine kinase or phosphatase inhibitor, analogous to bosutinib derivatives .
Synthetic and Analytical Considerations
Preparation Methodology
While no explicit synthesis route is documented, retrosynthetic analysis suggests:
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Benzamide synthesis: Amidation of 4-amino-5-chloro-2-methoxybenzoic acid with N,N-diethylethylenediamine
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Salt formation: Co-crystallization with 5-oxo-L-proline in a 2:1 molar ratio .
Analytical Characterization
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